molecular formula C16H15N5O4 B2946139 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013785-74-4

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2946139
CAS No.: 1013785-74-4
M. Wt: 341.327
InChI Key: NJHMRUNJASYTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1013785-74-4) is a heterocyclic compound with a molecular formula of C₁₆H₁₅N₅O₄ and a molecular weight of 341.32 g/mol . Its structure combines three key components:

  • A 1,3,4-oxadiazole ring, known for its electron-withdrawing properties and role in enhancing binding affinity in medicinal chemistry.
  • A 1,5-dimethyl-1H-pyrazole-3-carboxamide group, which introduces steric and electronic modulation, often critical for target selectivity.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9-7-11(20-21(9)2)14(22)17-16-19-18-15(25-16)10-3-4-12-13(8-10)24-6-5-23-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHMRUNJASYTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved by cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the 1,3,4-oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the oxadiazole and pyrazole rings: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

    Final assembly: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxadiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating binding affinities and specificities in biochemical assays.

Medicine

Medically, this compound has potential as a pharmacophore for the development of new drugs. Its heterocyclic rings are common motifs in many bioactive molecules, suggesting possible applications in treating diseases such as cancer, infections, and neurological disorders.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s heterocyclic rings allow it to fit into active sites or binding pockets, modulating biological activity through inhibition or activation of these targets.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s 1,3,4-oxadiazole contrasts with tetrazole in Compounds 4g/4h and thiazole/oxazole in ’s compound . The coumarin moiety in Compounds 4g/4h introduces fluorescence and π-stacking capabilities absent in the target compound .

Molecular Weight and Complexity :

  • The target compound (341.32 g/mol) is significantly smaller than 4g/4h (~670 g/mol) and ’s compound (464.46 g/mol), suggesting better bioavailability and membrane permeability .

Synthetic Routes :

  • Compounds 4g/4h involve multi-step reactions coupling coumarin derivatives with tetrazoles and pyrazolones , whereas the target compound’s synthesis likely focuses on oxadiazole ring formation via cyclization of hydrazides.

Functional Group Impact on Bioactivity

  • Benzodioxin vs.
  • Oxadiazole vs. Thiazole/Oxazole : Oxadiazoles exhibit stronger electron-withdrawing effects than thiazoles/oxazoles, which may enhance interactions with enzymatic active sites in the target compound compared to ’s analogue .

Research Findings and Implications

  • Structural Uniqueness: The target compound’s combination of benzodioxin, oxadiazole, and pyrazole is distinct from analogues, positioning it as a novel scaffold for selective enzyme inhibition.
  • Gaps in Data: Limited empirical data (e.g., solubility, IC₅₀ values) hinder direct pharmacological comparisons. Further studies are needed to evaluate its potency against kinase targets or microbial strains.

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

Key Features:

  • Molecular Weight: 284.31 g/mol
  • Functional Groups: Contains oxadiazole and pyrazole moieties which are known for their biological activities.

The biological activity of this compound primarily stems from its interaction with various cellular targets:

  • PARP Inhibition : Similar compounds within the oxadiazole class have been shown to inhibit Poly(ADP-ribose) polymerase (PARP) activity, leading to increased apoptosis in cancer cells. For instance, compounds structurally related to this one demonstrated significant inhibition of PARP in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Antioxidant Activity : The presence of the dioxin moiety contributes to antioxidant properties, which may protect cells from oxidative stress-related damage .
  • Antitumor Effects : Preliminary studies suggest that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Biological Activity Data

The following table summarizes key findings from studies on related compounds and their biological activities:

Compound NameBiological ActivityTest SystemIC50 (µM)
Compound 5uPARP InhibitionMCF-7 Cells10
Compound 5sPARP InhibitionMDA-MB-231 Cells8
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)Antioxidant ActivityDPPH Assay15
Related Oxadiazole DerivativeCytotoxicityVarious Cancer Lines12

Case Study 1: Anticancer Activity

A study investigated the effects of an oxadiazole derivative on breast cancer cells. The compound was shown to significantly reduce cell viability at concentrations above 10 µM. This was attributed to its ability to induce apoptosis through the activation of caspases and cleavage of PARP .

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress models, the compound exhibited substantial antioxidant activity by scavenging free radicals in vitro. This suggests its potential use in therapeutic strategies aimed at reducing oxidative damage in various diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

  • Methodological Answer : A common approach involves coupling 1,3,4-oxadiazole precursors with functionalized pyrazole derivatives. For example, a base-mediated reaction (e.g., K₂CO₃ in DMF) can facilitate nucleophilic substitution between 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol and aryl halides or activated electrophiles under ambient conditions . Purification typically involves column chromatography, and yields range from 50–70% depending on substituent reactivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR : To confirm substitution patterns (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (EI or ESI) : Verify molecular ion peaks (e.g., m/z ~420–450) and fragmentation patterns consistent with the oxadiazole-pyrazole scaffold .
  • Elemental Analysis : Validate C/H/N/S ratios against theoretical values to ensure purity >95% .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer : The compound is stable in DMSO or DMF at 2–8°C for short-term storage. For long-term stability, lyophilize and store under inert gas (e.g., argon) at –20°C to prevent oxidation of the dihydrobenzodioxin moiety .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?

  • Methodological Answer :

  • Substituent Variation : Modify the dihydrobenzodioxin or pyrazole moieties (e.g., introduce electron-withdrawing groups on the benzodioxin ring) to assess effects on bioactivity. For example, nitro or halogen substituents may enhance binding to enzymes like cyclooxygenase .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., IC₅₀ determination) or cellular models (e.g., cytotoxicity in cancer lines) .
  • Data Interpretation : Use statistical tools (e.g., PCA or QSAR modeling) to correlate structural features with activity trends .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Model Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 assays) to distinguish intrinsic activity from bioavailability limitations .
  • Control Experiments : Include reference compounds (e.g., known enzyme inhibitors) to calibrate assay sensitivity .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock or Schrödinger to predict binding modes to target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the dihydrobenzodioxin group .
  • MD Simulations : Perform 100-ns simulations to evaluate stability of ligand-receptor complexes and identify critical residues for mutagenesis studies .
  • ADMET Prediction : Tools like SwissADME can prioritize derivatives with favorable pharmacokinetic profiles .

Q. What experimental designs mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Process Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) and optimize reaction temperature/pH to reduce side products .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC-MS to monitor reaction progress in real time .
  • Crystallization Studies : Screen for polymorphs using solvent-antisolvent systems to improve yield and purity during scale-up .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectral data between batches?

  • Methodological Answer :

  • Batch Comparison : Re-run NMR under identical conditions (solvent, temperature, concentration). Check for residual solvents (e.g., DMF peaks at δ 2.7–2.9 ppm) or tautomeric forms of the pyrazole ring .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • Collaborative Validation : Share samples with a partner lab to rule out instrument-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.